2-Furfurylidenebenzo[b]thiophene-3(2H)-one
CAS No.:
Cat. No.: VC16298687
Molecular Formula: C13H8O2S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8O2S |
|---|---|
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | (2Z)-2-(furan-2-ylmethylidene)-1-benzothiophen-3-one |
| Standard InChI | InChI=1S/C13H8O2S/c14-13-10-5-1-2-6-11(10)16-12(13)8-9-4-3-7-15-9/h1-8H/b12-8- |
| Standard InChI Key | RBJUYMGFIGINOV-WQLSENKSSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=CO3)/S2 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)S2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a benzo[b]thiophene system—a bicyclic framework comprising a benzene ring fused to a thiophene—with a furfurylidene group at the 2-position. The furan ring is attached via a methylidene bridge, creating a planar, conjugated system that enhances electronic delocalization. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈O₂S |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | (2Z)-2-(furan-2-ylmethylidene)-1-benzothiophen-3-one |
| CAS Number | Not explicitly listed (see VC16298687) |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)S2 |
| InChIKey | RBJUYMGFIGINOV-WQLSENKSSA-N |
The Z-configuration of the exocyclic double bond is critical for maintaining planarity, which influences intermolecular interactions and spectroscopic properties .
Synthesis and Preparation Strategies
Electrophilic Cyclization Approaches
A prominent method for synthesizing benzo[b]thiophene derivatives involves electrophilic cyclization of o-alkynyl thioanisoles. As demonstrated by recent work, dimethyl(thiodimethyl)sulfonium tetrafluoroborate enables efficient cyclization under mild conditions (room temperature, 24 hours) to yield 2,3-disubstituted benzo[b]thiophenes . For example, reacting o-alkynyl thioanisoles with this reagent in dichloromethane produces thiomethyl-substituted derivatives in >90% yields . Adapting this protocol, 2-furfurylidenebenzo[b]thiophene-3(2H)-one could hypothetically be synthesized via condensation of a furfuraldehyde derivative with a preformed benzo[b]thiophene precursor, followed by cyclization.
Schiff Base Formation Pathways
Schiff base chemistry offers another viable route. Bis(benzo[b]thiophene) Schiff bases are typically synthesized by condensing benzo[b]thiophene-2-carbaldehyde with diamines under solvent-free conditions at 150–160°C . By substituting diamine reactants with furfurylamine or related amines, the furfurylidene moiety could be introduced. This approach aligns with the synthesis of N,N’-(propane-1,3-diyl)bis(1-(benzo[b]thiophene-2-yl))methanimine derivatives, which achieved yields up to 87% .
Physicochemical and Functional Properties
Solubility and Stability
The compound’s solubility profile is inferred from its molecular structure. The benzo[b]thiophene core confers lipophilicity, while the furan oxygen may enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) . Stability under ambient conditions is likely moderate, though the exocyclic double bond may render it susceptible to photochemical isomerization or oxidation .
Reactivity and Functionalization
The α,β-unsaturated ketone system in the 3(2H)-one position is a reactive site for nucleophilic additions, such as Michael additions or cycloadditions. Additionally, the furan ring’s electron-rich nature makes it amenable to electrophilic substitution reactions (e.g., nitration, sulfonation) . These reactivities position the compound as a versatile intermediate for generating derivatives with tailored properties.
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